N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide

Description

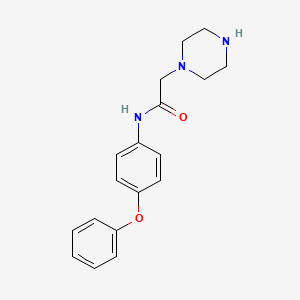

N-(4-Phenoxyphenyl)-2-(piperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a phenoxyphenyl group linked to a piperazine moiety via an acetamide bridge. Its molecular formula is C₁₈H₂₁N₃O₂, with a molecular weight of 311.38 g/mol. The compound is characterized by:

- A central acetamide group (-NHCO-) connecting the aromatic phenoxyphenyl ring (providing lipophilicity) and the piperazine moiety (contributing to hydrogen bonding and solubility).

Properties

Molecular Formula |

C18H21N3O2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide |

InChI |

InChI=1S/C18H21N3O2/c22-18(14-21-12-10-19-11-13-21)20-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-9,19H,10-14H2,(H,20,22) |

InChI Key |

PGPASFGJCYIOTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 4-phenoxyaniline with chloroacetyl chloride to form N-(4-phenoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key Observations :

- Phenoxyphenyl vs.

- Piperazine Substitution : Unsubstituted piperazine in the target compound contrasts with methyl- or aryl-substituted piperazines (e.g., Compound 3d, 5f). Substitutions can modulate receptor binding; for example, 4-phenylpiperazine in Compound 3d may enhance antimicrobial activity via hydrophobic interactions .

Pharmacological Activity Trends

- Anticonvulsant Activity :

- Antimicrobial Potential: Phenoxyphenyl derivatives (e.g., Compound 24 in ) show activity against cancer cells, suggesting the target compound’s phenoxy group could be leveraged in antimicrobial design .

- Anti-inflammatory Applications :

Toxicity and Solubility Considerations

Biological Activity

N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : Approximately 303.39 g/mol

The compound features a piperazine moiety linked to a phenoxyphenyl group, which is significant for its biological interactions.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Acetylcholinesterase Inhibition : The compound has been studied for its potential role as an acetylcholinesterase inhibitor, which could enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine.

- Anticonvulsant Activity : Studies have shown that derivatives of this compound exhibit anticonvulsant properties in animal models. The mechanism in this context may involve modulation of neurotransmitter systems involved in seizure activity .

- Cytotoxicity : Preliminary findings suggest that this compound might possess cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Research Findings and Case Studies

- Anticonvulsant Studies : A study evaluated various derivatives of this compound for their anticonvulsant activity. The results indicated that certain analogs provided significant protection against seizures in rodent models, with varying efficacy based on structural modifications .

- Neuropharmacological Investigations : Research has focused on the compound's interaction with neurotransmitter receptors, particularly its affinity for serotonin and dopamine receptors. This interaction profile suggests potential applications in treating neurological disorders such as depression and anxiety.

- Cytotoxic Activity Assessment : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, making it a candidate for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.